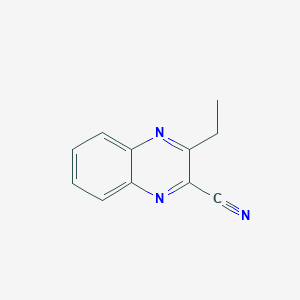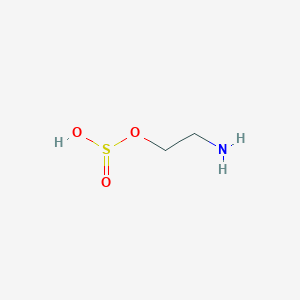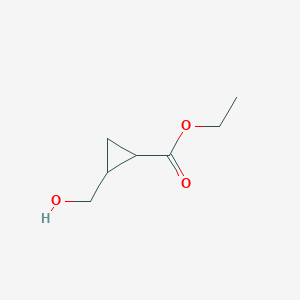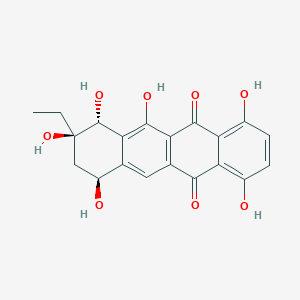![molecular formula C6H7N7O B099138 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide CAS No. 16111-78-7](/img/structure/B99138.png)
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a triazine ring and an aminopyrazole moiety. It is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide has shown potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the replication of various viruses such as HIV, herpes simplex virus, and hepatitis C virus. In addition, it has shown antibacterial activity against both gram-positive and gram-negative bacteria.
Wirkmechanismus
The mechanism of action of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide is not fully understood. However, studies have suggested that it exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. It has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in signal transduction pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide has various biochemical and physiological effects. For example, it has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the replication of various viruses and the growth of bacteria. In addition, it has been reported to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide in lab experiments is its potential applications in various fields of scientific research. It has shown promising results in the inhibition of cancer cell growth, virus replication, and bacterial growth. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can cause cytotoxicity in normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide. One of the most important directions is the development of more efficient and cost-effective synthesis methods. Another important direction is the investigation of the compound's potential applications in the treatment of various diseases such as cancer, viral infections, and bacterial infections. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide can be achieved through various methods. One of the most common methods involves the reaction of 4-aminopyrazole-5-carboxylic acid with hydrazine hydrate and cyanuric chloride. The reaction takes place in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a catalyst such as triethylamine. The resulting product is then purified through recrystallization or chromatography.
Eigenschaften
CAS-Nummer |
16111-78-7 |
|---|---|
Produktname |
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide |
Molekularformel |
C6H7N7O |
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide |
InChI |
InChI=1S/C6H7N7O/c7-5-4(6(14)10-8)12-11-3-1-2-9-13(3)5/h1-2H,7-8H2,(H,10,14) |
InChI-Schlüssel |
JVUHKCVXEKCLAH-UHFFFAOYSA-N |
SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NN |
Kanonische SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NN |
Synonyme |
4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



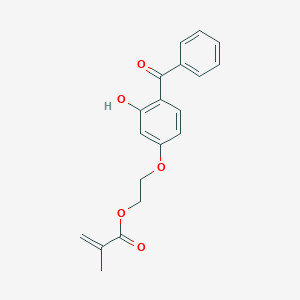
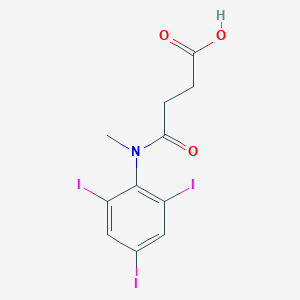


![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)
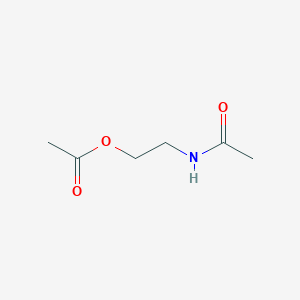
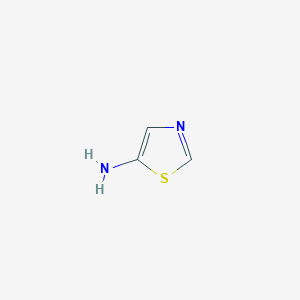
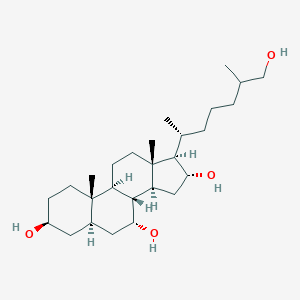
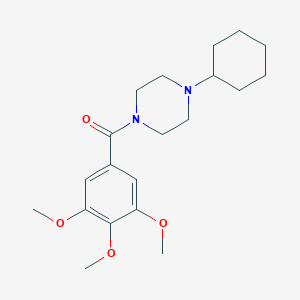
![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)
